molecular formula C38H36N4O8 B12389071 NCP2 Anchor

NCP2 Anchor

Cat. No.: B12389071
M. Wt: 676.7 g/mol
InChI Key: BGQUCUWSGFPULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCP2 Anchor involves the preparation of exon jumping oligomer conjugates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in research laboratories under controlled conditions to ensure its purity and efficacy .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production involves standard chemical synthesis techniques, including the use of organic solvents and reagents, followed by purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions

NCP2 Anchor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

NCP2 Anchor is extensively used in scientific research, particularly in the following fields:

    Chemistry: It is used to study the synthesis and properties of exon jumping oligomer conjugates.

    Biology: The compound is employed in research related to muscular dystrophy, as it promotes exon 52 skipping in the human anti-muscular atrophy protein gene.

    Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for muscular dystrophy.

Mechanism of Action

NCP2 Anchor exerts its effects by synthesizing exon jumping oligomer conjugates that align with specific target sequences within the human anti-muscular atrophy protein gene. This alignment promotes exon 52 skipping, which is a crucial step in the research of muscular dystrophy. The molecular targets and pathways involved include the specific sequences within the gene that are responsible for exon skipping .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to NCP2 Anchor include other exon skipping oligomer conjugates used in muscular dystrophy research. These compounds share similar mechanisms of action but may differ in their specific target sequences and efficacy.

Uniqueness

This compound is unique in its ability to specifically promote exon 52 skipping within the human anti-muscular atrophy protein gene. This specificity makes it a valuable tool in the research of muscular dystrophy, distinguishing it from other exon skipping compounds .

Properties

Molecular Formula

C38H36N4O8

Molecular Weight

676.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-[2-nitro-4-(4-tritylpiperazine-1-carbonyl)phenyl]propan-2-yl carbonate

InChI

InChI=1S/C38H36N4O8/c1-27(49-37(46)50-41-34(43)19-20-35(41)44)25-28-17-18-29(26-33(28)42(47)48)36(45)39-21-23-40(24-22-39)38(30-11-5-2-6-12-30,31-13-7-3-8-14-31)32-15-9-4-10-16-32/h2-18,26-27H,19-25H2,1H3

InChI Key

BGQUCUWSGFPULH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)[N+](=O)[O-])OC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

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